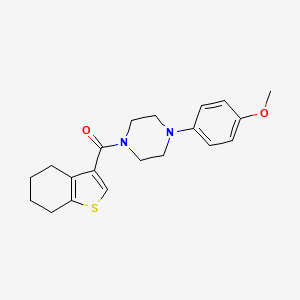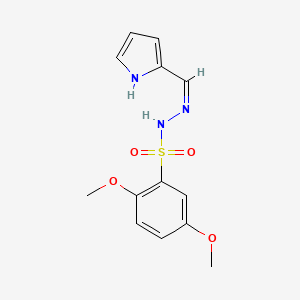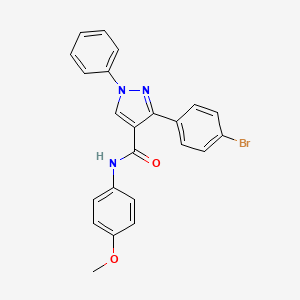![molecular formula C16H25ClN2O2 B6085897 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B6085897.png)
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride, also known as MCPP, is a chemical compound that has been widely studied for its potential use in scientific research. MCPP is a piperazine derivative that acts as a serotonin receptor agonist, and has been found to have a range of biochemical and physiological effects. In
作用机制
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride acts as a partial agonist at serotonin receptors, meaning that it activates the receptor to a lesser extent than a full agonist. It has been found to have a high affinity for 5-HT2 receptors, particularly the 5-HT2C receptor. Activation of this receptor has been linked to a range of physiological and behavioral effects, including regulation of appetite, mood, and anxiety.
Biochemical and Physiological Effects
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride has been found to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of hormone levels, and modulation of ion channels. It has also been found to have effects on behavior, including modulation of anxiety and aggression.
实验室实验的优点和局限性
One advantage of using 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT2C receptor. This makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, one limitation is that 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride is not selective for a specific serotonin receptor subtype, meaning that its effects may be mediated by multiple receptor subtypes.
未来方向
There are a number of potential future directions for research on 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride. One area of interest is the role of 5-HT2C receptors in regulating appetite and body weight, and the potential use of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride as a tool for studying this process. Another area of interest is the potential use of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride in the treatment of anxiety disorders, based on its effects on anxiety-related behavior. Finally, there is potential for the development of more selective agonists for specific serotonin receptor subtypes, which could help to elucidate the role of these receptors in various physiological and behavioral processes.
合成方法
The synthesis of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride involves the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 2-chloroethylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the hydrochloride salt form of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride. The purity of the compound can be confirmed by NMR and HPLC analysis.
科学研究应用
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as an agonist at a range of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes.
属性
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-4-14-5-6-15(16(13-14)19-2)20-12-11-18-9-7-17-8-10-18;/h3-6,13,17H,7-12H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJVYFSQQCTSMP-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2CCNCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2CCNCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperazine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B6085818.png)


![N-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6085835.png)
![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-nitrobenzamide](/img/structure/B6085839.png)
![[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B6085843.png)

![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)
![1-acetyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-4-piperidinamine](/img/structure/B6085882.png)


![N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide](/img/structure/B6085908.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)